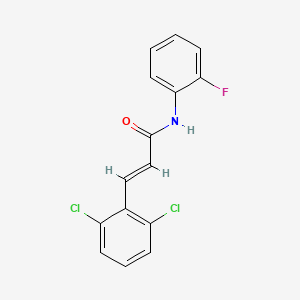
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine, also known as MTB-TM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB-TM belongs to the class of arylalkylamines and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway, the Nrf2 pathway, and the MAPK pathway. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to interact with various receptors, including the serotonin receptor and the adrenergic receptor.
Biochemical and Physiological Effects
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is its ability to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, the main limitation of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine. One potential area of research is the development of novel formulations of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine and its potential therapeutic applications in various disease states. Finally, the development of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Synthesis Methods
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxybiphenyl with 2-thienylmethylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been the subject of extensive research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-20-18-10-9-15(14-6-3-2-4-7-14)12-17(18)19-13-16-8-5-11-21-16/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGQWJOEFVEBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455477 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)

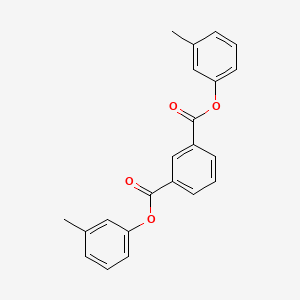

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
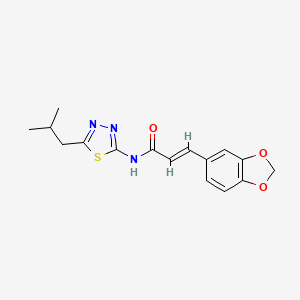
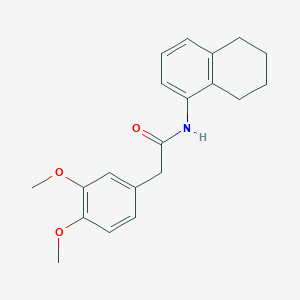

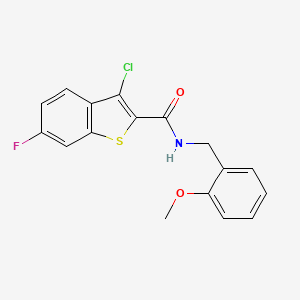
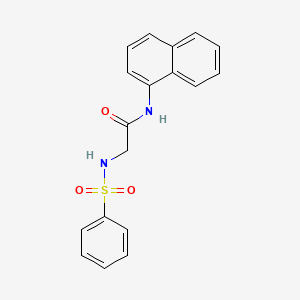
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
